(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Description
The compound “(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative characterized by a bicyclic lactam core substituted with a 3-bromophenyl group at position 5, a furan-2-yl(hydroxy)methylidene moiety at position 4, and a 2-methoxyethyl chain at position 1. Pyrrolidine-2,3-diones are known for their structural versatility, enabling diverse biological and pharmacological activities through strategic substitution patterns . The stereoelectronic effects of the bromophenyl group and the furan-derived substituent likely influence its reactivity and intermolecular interactions, while the 2-methoxyethyl chain may enhance solubility compared to alkyl or aryl substituents .
Structural elucidation of such compounds typically relies on NMR, IR, and mass spectrometry (e.g., LCMS), as demonstrated for analogous pyrrolidine-2,3-diones in the literature .
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-9-7-20-15(11-4-2-5-12(19)10-11)14(17(22)18(20)23)16(21)13-6-3-8-25-13/h2-6,8,10,15,22H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVFYYRGOAWFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions One common approach is to start with the bromination of a phenyl ring, followed by the formation of the furan ring through a cyclization reaction The pyrrolidine-2,3-dione core can be introduced via a condensation reaction with appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxymethylidene group can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a phenyl-substituted pyrrolidine-2,3-dione.
Scientific Research Applications
(4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between the target compound and selected pyrrolidine-2,3-dione derivatives:
Key Observations:
- Position 4 Substituents: The furan-2-yl(hydroxy)methylidene group is structurally distinct from ethoxyphenyl () or benzofuran-derived () analogs, which may alter π-π stacking or hydrogen-bonding interactions.
- Position 5 Substituents: The 3-bromophenyl group differs from 4-bromophenyl () and trimethoxyphenyl () in electronic and steric effects, influencing binding affinity in biological targets .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility: The 2-methoxyethyl chain likely enhances aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl or pyridinylmethyl) .
- Melting Point: Pyrrolidine-2,3-diones with bromophenyl groups typically exhibit melting points >200°C (e.g., 223–227°C for chromene derivatives in ), suggesting similar thermal stability for the target compound.
- Spectral Data: NMR signals for the furan-2-yl group would likely appear at δ 6.2–7.4 ppm (1H) and δ 105–145 ppm (13C), consistent with reported furan-containing compounds .
Biological Activity
The compound (4E)-5-(3-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural components, including a pyrrolidine core and a furan moiety. This unique structure suggests potential biological activities that merit detailed exploration.
Structural Analysis
The molecular formula of the compound is with a molecular weight of approximately 406.2 g/mol. The presence of the bromophenyl group and the hydroxy-substituted furan indicates possible interactions with various biological targets, enhancing its pharmacological potential.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.2 g/mol |
| Core Structure | Pyrrolidine |
| Functional Groups | Bromophenyl, Hydroxy furan |
Biological Activity
Recent studies have indicated that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing furan and pyrrolidine rings have shown promising antimicrobial properties.
- Antioxidant Properties : The furan moiety contributes to antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Cytotoxic Effects : Preliminary data suggest that this compound may induce cytotoxicity in various cancer cell lines.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antimicrobial activity of structurally related compounds, finding that derivatives influenced by the furan and pyrrolidine structures exhibited notable inhibition against Gram-positive and Gram-negative bacteria.
- Results : Compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against tested bacterial strains.
-
Cytotoxicity Tests : In vitro tests were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings indicated a dose-dependent increase in cytotoxicity.
- IC50 Values : The compound exhibited IC50 values between 10 µM and 25 µM in different cell lines, suggesting potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways, promoting apoptosis in cancer cells.
In Silico Studies
In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound could exhibit a range of biological activities based on its structure. Molecular docking studies indicate strong binding affinities to various biological targets, further supporting its therapeutic potential.
Table 2: Predicted Biological Activities
| Activity Type | Predicted Outcome |
|---|---|
| Antimicrobial | Moderate to high activity against bacteria |
| Antioxidant | Significant potential due to furan moiety |
| Anticancer | Cytotoxic effects observed in cell lines |
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with precursors like 4-acetyl-3-hydroxy derivatives. A procedure adapted from pyrrolidine-2,3-dione synthesis (e.g., condensation with methylamine in ethanol at 80°C for 7 hours) can be applied . Key optimizations include:
- Solvent selection : Ethanol or methanol for polar intermediates.
- Catalyst use : Acidic/basic conditions to drive cyclization.
- Stoichiometry : 4.0 equivalents of nucleophiles (e.g., methylamine) to ensure complete reaction .
- Monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol (95:5) to track progress .
- Purification : Column chromatography (gradient elution) isolates the target compound with >75% yield .
Q. How is the structure of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., furan protons at δ 6.3–7.1 ppm, bromophenyl signals at δ 7.2–7.8 ppm) and connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 445.2 g/mol).
- X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration at C4) with R factors <0.04 for accuracy .
Q. What biological activities are associated with structurally similar pyrrolidine-2,3-diones?
Methodological Answer: Analogous compounds exhibit antimicrobial and enzyme-inhibitory properties. For example:
- Antimicrobial assays : MIC values ≤25 µg/mL against S. aureus via broth microdilution .
- Enzyme inhibition : IC50 <10 µM for kinase targets using fluorescence-based assays .
- Dose-response curves : Generated to quantify potency (EC50) and selectivity .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., furan ring incorporation) be elucidated?
Methodological Answer:
- Kinetic studies : Monitor intermediates via time-resolved NMR or HPLC to propose stepwise mechanisms.
- Isotopic labeling : Use deuterated solvents (e.g., D2O) to track proton transfer in cyclization steps .
- Computational modeling : DFT calculations (B3LYP/6-31G(d)) identify transition states and activation energies .
Q. What computational methods predict this compound’s reactivity or pharmacokinetics?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., kinases) with RMSD <2.0 Å .
- MD Simulations : Assess solubility/stability in aqueous environments (e.g., using GROMACS with OPLS-AA force field) .
Q. How can stereochemical inconsistencies in similar compounds be resolved?
Methodological Answer:
- X-ray crystallography : Definitive assignment of E/Z configurations (e.g., C4 methylidene group) .
- NOESY NMR : Detect spatial proximity between protons (e.g., furan and pyrrolidine groups) .
- Comparative analysis : Cross-validate with published data on analogous diones (e.g., ) .
Q. What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
